molecular formula C9H9BrN2O2 B14908199 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B14908199
M. Wt: 257.08 g/mol
InChI Key: VQMJEXXEOXPFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is a compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a bromine atom, a nitro group, and an amine group attached to the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine typically involves multi-step organic reactions. One common method is the bromination of 2,3-dihydro-1H-inden-5-amine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of nitro-indenone derivatives.

    Reduction: Formation of 6-amino-4-nitro-2,3-dihydro-1H-inden-5-amine.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and amine group can also contribute to the compound’s binding affinity to certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the nitro group.

    4-Nitro-2,3-dihydro-1H-inden-5-amine: Similar structure but lacks the bromine atom.

    6-Bromo-4-nitro-1H-indene: Similar structure but lacks the amine group.

Uniqueness

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is unique due to the presence of all three functional groups (bromine, nitro, and amine) on the indene ring system. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that are not observed in its similar counterparts.

Biological Activity

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H8BrN3O3
  • Molecular Weight : 260.08 g/mol
  • CAS Number : 139515-86-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity.

Cell Line Caspase Activity (Fold Increase)
MDA-MB-2311.33 - 1.57 at 10 µM
HL60Significant inhibition observed

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can interact with specific receptors, altering their signaling pathways.
  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for mitosis .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of indene compounds, including this compound. The study found that modifications to the nitro and bromo groups significantly impacted antimicrobial potency.

Clinical Implications

Given its promising biological activities, there is ongoing research into the clinical applications of this compound in treating infections and cancer. Further studies are required to elucidate its pharmacokinetics and long-term efficacy.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-4-nitro-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H9BrN2O2/c10-7-4-5-2-1-3-6(5)9(8(7)11)12(13)14/h4H,1-3,11H2

InChI Key

VQMJEXXEOXPFDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.